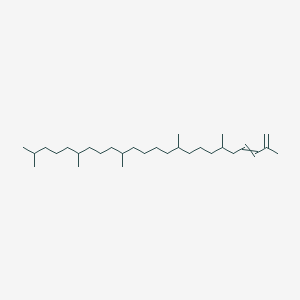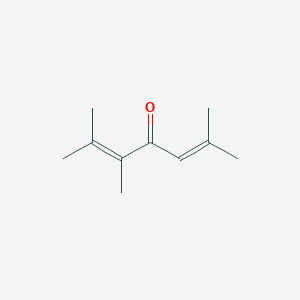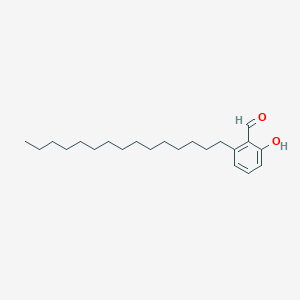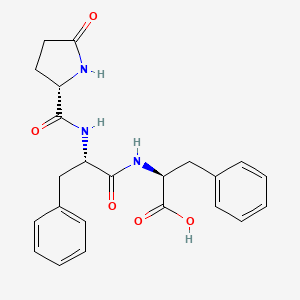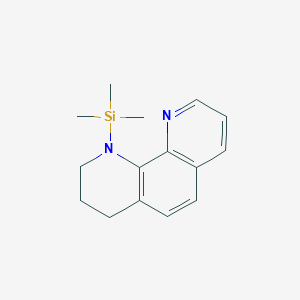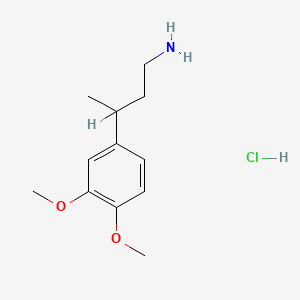
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride is a chemical compound belonging to the phenethylamine class It is structurally characterized by a butylamine chain attached to a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)butylamine hydrochloride typically involves several steps starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated with a butyl halide to introduce the butylamine chain.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butylamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while reduction can produce 3,4-dimethoxyphenethylamine.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, including its role as a monoamine oxidase inhibitor.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)butylamine hydrochloride involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it inhibits the enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a shorter ethylamine chain.
Mescaline (3,4,5-Trimethoxyphenethylamine): A structurally related compound with an additional methoxy group.
Dopamine (3,4-Dihydroxyphenethylamine): A neurotransmitter with hydroxy groups instead of methoxy groups.
Uniqueness
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride is unique due to its specific structural features, such as the butylamine chain and the 3,4-dimethoxy substitution pattern. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
73758-45-9 |
|---|---|
Fórmula molecular |
C12H20ClNO2 |
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(6-7-13)10-4-5-11(14-2)12(8-10)15-3;/h4-5,8-9H,6-7,13H2,1-3H3;1H |
Clave InChI |
DTGUXVDMPVMFLE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)C1=CC(=C(C=C1)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


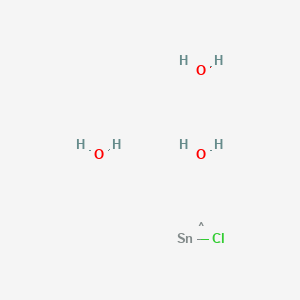
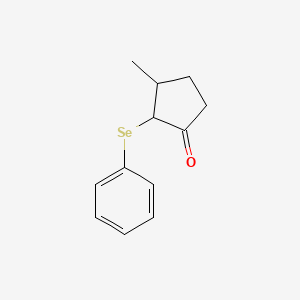
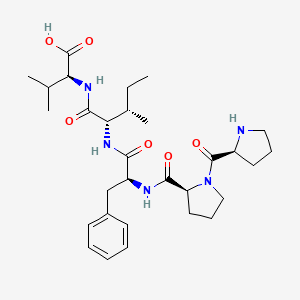
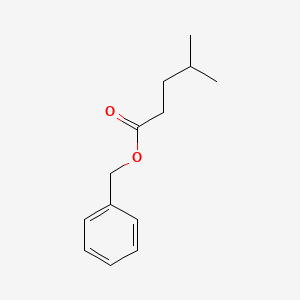
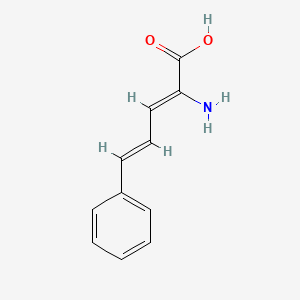
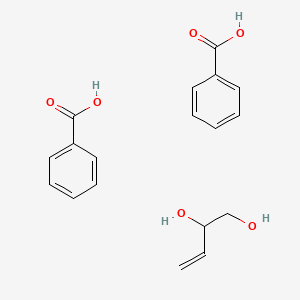
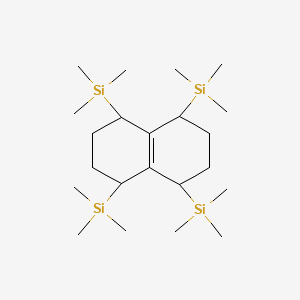

![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
